molecular formula C24H11N3O3 B14741093 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione CAS No. 6376-89-2

1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione

Cat. No.: B14741093
CAS No.: 6376-89-2
M. Wt: 389.4 g/mol
InChI Key: ZZEJMVSHSZJNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione is a complex heterotetracyclic compound that combines multiple fused ring systems, including benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione typically involves multi-step reactions that include cyclization and condensation processes. One-pot protocols have been developed for the synthesis of similar compounds, engaging commercially available o-phenylenediamines and o-cyanobenzaldehydes . These reactions often employ metal reagents or catalysts to facilitate the formation of the complex ring structures .

Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit topoisomerase I by stabilizing the DNA-enzyme complex, preventing DNA replication and transcription . Additionally, it can interact with cyclic AMP-dependent protein kinase, affecting various cellular processes.

Comparison with Similar Compounds

  • Benzo[4,5]imidazo[2,1-a]isoquinoline
  • Isoquinolino[3,4-b]quinoxaline
  • Benzo[4,5]imidazo[1,2-a]pyrimidine

Uniqueness: 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione is unique due to its specific ring structure and the combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

6376-89-2

Molecular Formula

C24H11N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2,14,20-triazaheptacyclo[16.6.2.14,8.02,13.015,25.022,26.012,27]heptacosa-1(24),4,6,8(27),9,11,13,15(25),16,18(26),22-undecaene-3,19,21-trione

InChI

InChI=1S/C24H11N3O3/c28-22-13-7-9-16-20-17(10-8-14(19(13)20)23(29)26-22)27-21(25-16)12-5-1-3-11-4-2-6-15(18(11)12)24(27)30/h1-10H,(H,26,28,29)

InChI Key

ZZEJMVSHSZJNBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C6C(=CC=C7C6=C(C=C5)C(=O)NC7=O)N4C(=O)C3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.